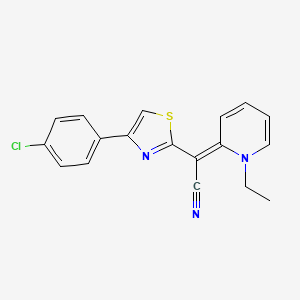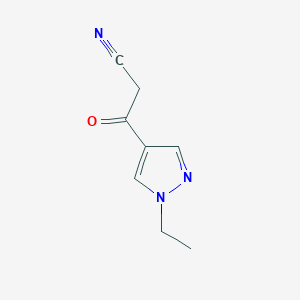
3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its unique structure, which includes an ethyl group attached to the pyrazole ring and a nitrile group attached to the propanone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-ketoesters or β-diketones.
Ethyl Substitution: Ethylation of the pyrazole ring can be achieved using ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base.
Oxidation: The propanone moiety is introduced by oxidizing the corresponding alcohol or aldehyde precursor.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound to its corresponding carboxylic acid or ester.
Reduction: Reduction reactions can reduce the nitrile group to an amine.
Substitution: Substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid or its esters.
Reduction: 3-(1-ethyl-1H-pyrazol-4-yl)propanenitrile amine.
Substitution: Various substituted pyrazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand enzyme mechanisms.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is similar to other pyrazole derivatives, but its unique structure sets it apart. Some similar compounds include:
3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile
3-(1H-pyrazol-4-yl)-3-oxopropanenitrile
3-(5-methyl-1H-benzimidazol-2-yl)propan-1-ol
These compounds share the pyrazole core but differ in their substituents, leading to variations in their chemical properties and applications.
Eigenschaften
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-2-11-6-7(5-10-11)8(12)3-4-9/h5-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGVXDOWMXMPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-tert-butyl-4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B7811463.png)
![4-Amino-2-((2-((5-(ethoxycarbonyl)-4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7811471.png)

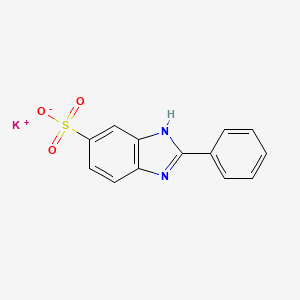
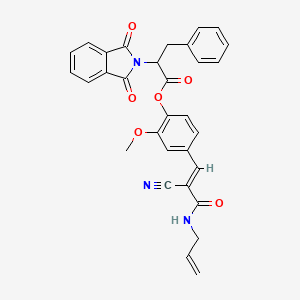

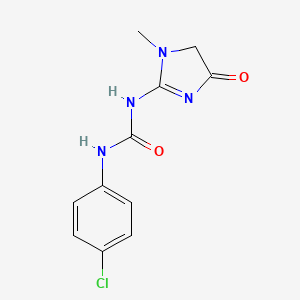
![N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7811510.png)

![N-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7811520.png)
![1-[2-amino-1-(1H-benzimidazol-2-yl)indolizin-3-yl]ethanone](/img/structure/B7811533.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyrimidin-4-amine](/img/structure/B7811552.png)
